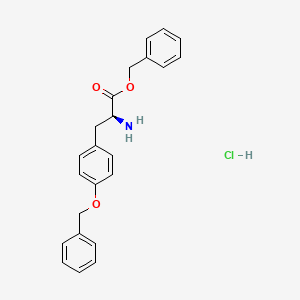
H-Tyr(Bzl)-OBzl.HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Tyr(Bzl)-OBzl.HCl, also known as O-benzyl-L-tyrosine benzyl ester hydrochloride, is a derivative of the amino acid tyrosine. This compound is characterized by the presence of benzyl groups attached to both the hydroxyl group of the tyrosine side chain and the carboxyl group of the amino acid. The hydrochloride salt form enhances its solubility and stability, making it useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr(Bzl)-OBzl.HCl typically involves the protection of the hydroxyl and carboxyl groups of tyrosine with benzyl groups. This can be achieved through esterification and etherification reactions. The general synthetic route includes:
Protection of the Hydroxyl Group: The hydroxyl group of tyrosine is protected by reacting it with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Esterification of the Carboxyl Group: The carboxyl group is esterified by reacting it with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Formation of Hydrochloride Salt: The final product, H-Tyr(Bzl)-OBzl, is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
H-Tyr(Bzl)-OBzl.HCl undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The benzyl groups can be removed through hydrogenation reactions.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ceric ammonium nitrate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Removal of benzyl groups to yield free tyrosine or partially deprotected intermediates.
Substitution: Formation of new derivatives with different protecting groups or functional groups.
科学研究应用
H-Tyr(Bzl)-OBzl.HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the pharmacokinetics and pharmacodynamics of tyrosine derivatives.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of H-Tyr(Bzl)-OBzl.HCl involves its interaction with specific molecular targets and pathways. The benzyl groups provide steric protection, allowing the compound to act as a prodrug or a protected intermediate in synthetic pathways. The compound can be deprotected under specific conditions to release the active tyrosine derivative, which can then participate in various biochemical processes.
相似化合物的比较
Similar Compounds
O-benzyl-L-tyrosine methyl ester hydrochloride (H-Tyr(Bzl)-OMe.HCl): Similar structure but with a methyl ester group instead of a benzyl ester.
O-benzyl-L-tyrosine (H-Tyr(Bzl)-OH): Lacks the benzyl ester group, making it less hydrophobic.
L-tyrosine benzyl ester hydrochloride (H-Tyr-OBzl.HCl): Lacks the benzyl group on the hydroxyl group.
Uniqueness
H-Tyr(Bzl)-OBzl.HCl is unique due to the presence of benzyl groups on both the hydroxyl and carboxyl groups, providing enhanced stability and solubility. This dual protection makes it particularly useful in synthetic chemistry and as a prodrug in pharmaceutical research.
属性
IUPAC Name |
benzyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3.ClH/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19;/h1-14,22H,15-17,24H2;1H/t22-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLKTBYVTWFYGQ-FTBISJDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)OCC3=CC=CC=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662685 |
Source


|
| Record name | Benzyl O-benzyl-L-tyrosinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52142-01-5 |
Source


|
| Record name | Benzyl O-benzyl-L-tyrosinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
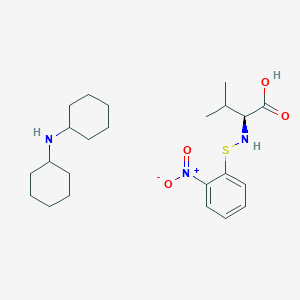
![N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B612951.png)
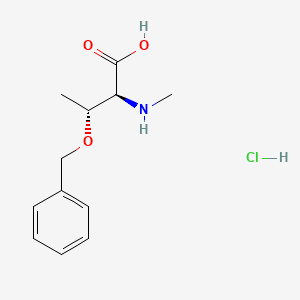
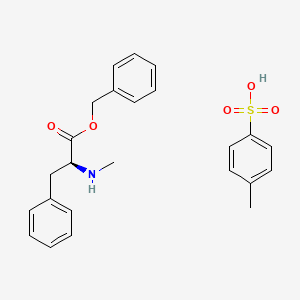

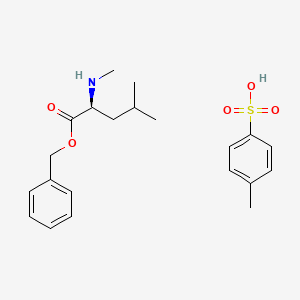
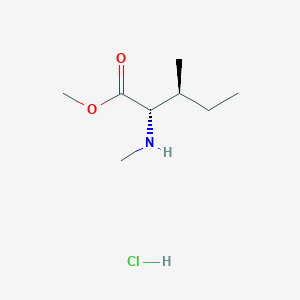


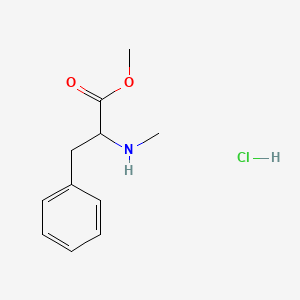
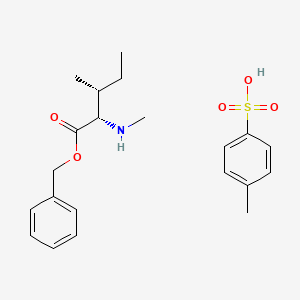

![potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B612968.png)

